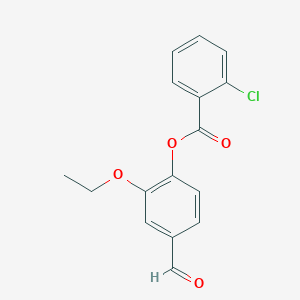

2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Beschreibung

BenchChem offers high-quality 2-Ethoxy-4-formylphenyl 2-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-formylphenyl 2-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCJYVKMLOSXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Abstract

This technical guide provides a comprehensive scientific overview of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, a substituted phenyl benzoate of interest to researchers in medicinal chemistry and synthetic organic chemistry. This document delineates the molecule's structural features, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the strategic implementation of classical organic reactions, including aromatic formylation and Schotten-Baumann esterification, for its synthesis. Furthermore, this guide presents a complete, albeit predicted, spectroscopic characterization profile, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to aid in its identification and quality control. Due to the absence of published experimental spectra for this specific molecule, this guide leverages spectral data from analogous compounds and predictive algorithms to provide a robust analytical framework. Safety protocols and handling guidelines are also discussed. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel aromatic compounds.

Introduction and Nomenclature

2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS No. 381674-61-9) is an aromatic ester derivative. Its structure incorporates three key functional groups: an ethoxy ether, a benzaldehyde, and a chlorobenzoate ester. This combination of functionalities makes it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems or as a scaffold in drug discovery programs. The nomenclature can be systematically deconstructed:

-

2-chlorobenzoate: This is the ester portion, derived from 2-chlorobenzoic acid.

-

2-Ethoxy-4-formylphenyl: This is the phenol-derived portion of the ester. The phenyl ring is substituted at position 2 with an ethoxy group (-OCH₂CH₃) and at position 4 with a formyl group (-CHO).

Understanding this nomenclature is key to deducing the synthetic precursors: 4-formyl-2-ethoxyphenol and 2-chlorobenzoyl chloride.

Chemical Structure and Physicochemical Properties

The structural arrangement of functional groups dictates the molecule's reactivity and physical properties. The electron-donating ethoxy group and the electron-withdrawing formyl and chlorobenzoyl groups create a complex electronic environment within the molecule.

Caption: Overall synthetic workflow for the target compound.

Stage 1: Synthesis of 4-Formyl-2-ethoxyphenol

This intermediate is not commonly available commercially and requires synthesis. The introduction of a formyl group onto a phenol ring can be accomplished via several named reactions. The choice of reaction depends on the desired regioselectivity and available starting materials. Starting from the commercially available 3-ethoxyphenol, a formyl group can be directed to the para position relative to the hydroxyl group.

Method A: Duff Reaction (Para-Formylation)

The Duff reaction utilizes hexamethylenetetramine in an acidic medium (like acetic or trifluoroacetic acid) to formylate electron-rich aromatic rings, such as phenols. [1]While formylation typically occurs ortho to the activating group, para substitution can be achieved if the ortho positions are blocked or less sterically accessible. [1]For 3-ethoxyphenol, the position para to the hydroxyl group (position 4) is sterically unhindered and activated, making it a viable target for formylation.

Method B: Reimer-Tiemann Reaction

This reaction employs chloroform and a strong base (e.g., NaOH) to achieve ortho-formylation of phenols. [2][3]The reactive species is dichlorocarbene. [4]While strongly favoring the ortho position, some para product is often formed. For 3-ethoxyphenol, the ortho positions are 2 and 6. The Reimer-Tiemann reaction would likely yield a mixture of 2-formyl- and 6-formyl-3-ethoxyphenol, making it a less direct route to the desired 4-formyl intermediate. Therefore, the Duff reaction is the more strategically sound approach.

Experimental Protocol: Synthesis of 4-Formyl-2-ethoxyphenol (Conceptual via Duff Reaction)

This protocol is a generalized procedure based on the principles of the Duff reaction and should be optimized for this specific substrate.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyphenol (1.0 eq) and hexamethylenetetramine (1.5 eq).

-

Solvent Addition: Add glacial acetic acid or a mixture of acetic acid and glycerol as the solvent.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add an aqueous solution of hydrochloric or sulfuric acid to the reaction mixture and heat to reflux for 30-60 minutes to hydrolyze the intermediate imine. [5]5. Work-up and Isolation: Cool the mixture and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-formyl-2-ethoxyphenol.

Stage 2: Synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

This transformation is an esterification, for which the Schotten-Baumann reaction is ideally suited. This method involves the acylation of an alcohol or phenol with an acyl chloride in the presence of an aqueous base. [6][7]The use of a biphasic system (e.g., dichloromethane and water) is common, where the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction to completion. [8] Experimental Protocol: Schotten-Baumann Esterification

-

Reactant Preparation: In a flask, dissolve 4-formyl-2-ethoxyphenol (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool the mixture in an ice bath.

-

Acyl Chloride Preparation: In a separate dropping funnel, dissolve 2-chlorobenzoyl chloride (1.1 eq) in an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether. [9]3. Reaction: Add the solution of 2-chlorobenzoyl chloride dropwise to the vigorously stirred, cooled phenoxide solution over 20-30 minutes.

-

Reaction Completion: After the addition is complete, allow the mixture to stir vigorously for an additional 1-2 hours at room temperature. The completion of the reaction can often be detected by the disappearance of the pungent smell of the benzoyl chloride. [6]5. Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.

Spectroscopic Characterization (Predicted)

As no experimental spectra for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate are available in the public domain, the following characterization data are predicted based on established principles of spectroscopy and data from analogous structures. [10][11]These predictions are invaluable for guiding the characterization of a newly synthesized sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the ethoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde H | ~9.9 | Singlet (s) | 1H | -CHO |

| Aromatic Hs | ~7.2 - 8.0 | Multiplet (m) | 7H | Ar-H |

| Ethoxy CH₂ | ~4.2 | Quartet (q) | 2H | -OCH₂CH₃ |

| Ethoxy CH₃ | ~1.5 | Triplet (t) | 3H | -OCH₂CH₃ |

-

Causality: The aldehyde proton is highly deshielded and appears far downfield (>9.5 ppm). The aromatic protons will reside in a complex multiplet region due to the varied electronic environments. The ethoxy group will exhibit a characteristic quartet for the methylene protons (adjacent to 3 methyl protons) and a triplet for the methyl protons (adjacent to 2 methylene protons).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by two carbonyl signals and a series of signals in the aromatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde C=O | ~191 | -CHO |

| Ester C=O | ~164 | -C(=O)O- |

| Aromatic Cs | ~110 - 155 | Ar-C |

| Ethoxy CH₂ | ~65 | -OCH₂CH₃ |

| Ethoxy CH₃ | ~15 | -OCH₂CH₃ |

-

Causality: Carbonyl carbons are significantly deshielded, with aldehyde carbons typically appearing further downfield than ester carbons. [10][12]The numerous aromatic carbons will give rise to a cluster of peaks. The aliphatic carbons of the ethoxy group will be the most shielded, appearing furthest upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and various C-H and C-O stretching vibrations.

Table 4: Predicted FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2900-2980 | Medium | Aliphatic C-H Stretch |

| ~2720, ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1745 | Strong | Ester C=O Stretch |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | Aryl-O-C (Ester) Stretch |

| ~1100 | Strong | Aryl-O-C (Ether) Stretch |

| ~750 | Strong | C-Cl Stretch |

-

Causality: The ester carbonyl stretch typically appears at a higher frequency than an aldehyde carbonyl. [10]The presence of two distinct peaks in the carbonyl region (1650-1800 cm⁻¹) would be a key diagnostic feature. The characteristic C-H stretches for aldehydes (a doublet around 2720/2820 cm⁻¹) are also important identifiers.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak should be observed at m/z = 304, corresponding to the molecular weight of the compound. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (due to the ³⁷Cl isotope). [13]* Key Fragmentation Pathways:

Safety and Handling

Specific toxicology data for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is not available. Therefore, handling should be based on the potential hazards of its precursors and related functional groups.

-

General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Precursor Hazards:

-

2-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care.

-

Phenols: Generally toxic and can cause skin irritation or burns.

-

-

Hazard Statements (Predicted, based on similar compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4][15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Ethoxy-4-formylphenyl 2-chlorobenzoate is a synthetically accessible molecule with potential applications in chemical research. This guide provides a robust framework for its synthesis via a logical pathway involving Duff formylation and Schotten-Baumann esterification. While experimental spectroscopic data is currently lacking, the predicted analytical data herein serves as a crucial reference for identity confirmation and purity assessment for researchers undertaking its synthesis. As with any novel compound, all handling and synthesis should be performed by trained personnel with appropriate safety precautions.

References

- Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.

-

Wikipedia. Duff reaction. [Link]

- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (4), 824–828.

-

Quora. What is the Reimer-Tiemann reaction?. [Link]

-

Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

-

PSIBERG. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

RepHip UNR. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

-

SATHEE CUET. Chemistry Schotten Baumann Reaction. [Link]

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. [Link]

-

Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

-

Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

nmrdb.org. Predict 13C carbon NMR spectra. [Link]

-

University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

DigitalCommons@University of Nebraska - Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PMC. Infrared Spectral Descriptors for Reaction Yield Prediction: Toward Redefining Experimental Spaces. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]

-

LookChem. Cas 94-71-3,2-Ethoxyphenol. [Link]

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

-

Supporting Information. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. whitman.edu [whitman.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, a chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document details its fundamental physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its prospective applications as a molecular scaffold for developing novel therapeutic agents. By grounding the discussion in established chemical principles and citing relevant methodologies for analogous compounds, this guide serves as an essential resource for professionals engaged in advanced chemical research and pharmaceutical development.

Core Compound Identification and Properties

2-Ethoxy-4-formylphenyl 2-chlorobenzoate is an aromatic ester characterized by an ethoxy and a formyl group on one phenyl ring, and a chlorine atom on the other. These features make it a versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 381674-61-9[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃ClO₄ | [1] |

| Molecular Weight | 304.726 g/mol | [1] |

| Synonyms | (2-ethoxy-4-formylphenyl) 2-chlorobenzoate; 2-Chloro-benzoic acid 2-ethoxy-4-formyl-phenyl ester; 2-ethoxy-4-formylphenyl o-chlorobenzoate | [1] |

| Polar Surface Area (PSA) | 52.6 Ų | [1] |

| LogP | 4 | [1] |

| Physical Form | Solid (predicted) | [2] |

Synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate: A Methodological Approach

The synthesis of this ester is most effectively achieved through the esterification of a substituted phenol with an acyl chloride. This method is a cornerstone of organic synthesis due to its high efficiency and reliability. The protocol described here is based on well-established procedures for analogous compounds, such as the synthesis of 2-acetylphenyl 2-chlorobenzoate.[3]

The logical pathway involves the reaction of 2-ethoxy-4-formylphenol (more commonly known as ethyl vanillin) with 2-chlorobenzoyl chloride. The presence of a non-nucleophilic base, such as pyridine, is critical. Pyridine serves a dual purpose: it catalyzes the reaction and acts as an acid scavenger, neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.

Experimental Protocol: Synthesis via Esterification

Materials:

-

2-Ethoxy-4-formylphenol (Ethyl Vanillin)

-

2-Chlorobenzoyl chloride

-

Dry Pyridine

-

Dichloromethane (DCM)

-

Aqueous Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethoxy-4-formylphenol (1.0 equivalent) in dry dichloromethane.

-

Base Addition: Add dry pyridine (1.5 equivalents) to the solution and stir. The pyridine acts as a catalyst and will neutralize the HCl generated during the reaction.

-

Acylation: Cool the mixture in an ice bath to 0°C. Slowly add 2-chlorobenzoyl chloride (1.2 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Acid Wash: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. This step protonates the pyridine, rendering it water-soluble for easy removal. Extract the aqueous layer with dichloromethane.

-

Workup - Base Wash: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid chloride and excess HCl) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-Ethoxy-4-formylphenyl 2-chlorobenzoate as a solid product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.

Role in Synthetic Chemistry and Drug Discovery

While direct applications of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate are not extensively documented, its structural motifs are present in molecules with established biological relevance. Its true value lies in its potential as a versatile intermediate for creating more complex molecular architectures.

Pharmacophore Potential and Scaffold Hopping

The concept of a pharmacophore—the essential three-dimensional arrangement of features responsible for a drug's biological activity—is central to modern drug design.[4] The structure of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate contains several key features (an aldehyde, an ether, an ester, and an aromatic chloride) that can be chemically modified. This allows it to serve as a foundational scaffold for generating libraries of diverse compounds for virtual and high-throughput screening.

For instance, related formylphenyl benzoate derivatives have been investigated as intermediates for synthesizing inhibitors of enzymes like lactate dehydrogenase (LDHA) and cyclooxygenase-2 (COX-2), which are important targets in cancer and inflammation research, respectively.[5] The aldehyde group is particularly useful as it can be readily converted into other functional groups or used in condensation reactions to build larger molecules, such as imidazoles.[5]

Analogy to Targeted Cancer Therapy

Substituted chlorobenzoate esters are recognized as valuable intermediates in the development of targeted cancer therapies.[6] For example, they are used in the synthesis of small molecule inhibitors that target the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[6] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.[6] The diagram below illustrates a simplified EGFR pathway, a common target for drugs derived from such intermediates.

Caption: Simplified EGFR signaling pathway, a target for kinase inhibitors.

Safety, Handling, and Storage

-

Hazard Statements (Anticipated): Based on analogous structures, the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Ingestion may also be harmful (H302).[7]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9] Avoid breathing dust and avoid contact with skin and eyes.[9][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9] Some similar compounds recommend storage at 2-8°C under nitrogen.[12][13]

-

Conclusion

2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS No. 381674-61-9) is a well-defined chemical entity whose primary value lies in its role as a versatile synthetic intermediate. Its combination of reactive functional groups—aldehyde, ester, and aryl chloride—provides multiple avenues for chemical modification, making it an attractive scaffold for the construction of complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for developing novel therapeutic agents, particularly in areas such as oncology and anti-inflammatory research. Adherence to standard laboratory safety protocols is essential when handling this and related chemical substances.

References

- Thermo Fisher Scientific. (2010, August 10). Safety Data Sheet.

-

CPAChem. (2024, May 17). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate. Retrieved from [Link]

-

Kaser, D., et al. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate | 444110-64-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemscene.com [chemscene.com]

- 13. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate | 444110-64-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the determination and understanding of the core physical properties of the organic compound 2-Ethoxy-4-formylphenyl 2-chlorobenzoate. While a complete, experimentally verified dataset for this specific molecule is not extensively published, this document outlines the critical experimental protocols and theoretical considerations necessary for its full characterization. As a Senior Application Scientist, my objective is to not only provide methodologies but to instill a deeper understanding of the causality behind these experimental choices, ensuring a robust and reproducible approach to characterization. This guide is structured to empower researchers in drug discovery and materials science with the practical knowledge to thoroughly investigate novel chemical entities.

Compound Identity and Known Properties

Prior to any experimental undertaking, it is crucial to establish the foundational identity of the target molecule. For 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, we have the following established identifiers:

| Property | Value | Source |

| Chemical Name | 2-ethoxy-4-formylphenyl 2-chlorobenzoate | [1] |

| CAS Number | 381674-61-9 | [1] |

| Molecular Formula | C₁₆H₁₃ClO₄ | [1] |

| Molecular Weight | 304.726 g/mol | [1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2Cl | |

| InChI Key | Not Available | |

| Predicted LogP | 4 | [1] |

A structurally similar compound, 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate, is described as a solid, which suggests that our target compound is also likely to be a solid at room temperature.[2][3]

Experimental Determination of Physical Properties

The following sections detail the essential experimental procedures for characterizing the physical properties of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate. The protocols are designed to be self-validating, with an emphasis on precision and reproducibility.

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[4][5] Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impurities will typically broaden and depress the melting range.[4][5] The capillary method is the standard technique for melting point determination.[4]

-

Sample Preparation:

-

Ensure the sample of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is completely dry and in a fine, powdered form.[4][6] If the sample consists of coarse crystals, gently grind it using a mortar and pestle.[4]

-

Load the powdered sample into a capillary tube by tapping the open end of the tube into the sample.[7]

-

Compact the sample into the sealed end of the tube by dropping it through a long, vertical glass tube.[7] The final packed height of the sample should be approximately 2-3 mm.[7]

-

-

Instrument Setup and Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.[6][7]

-

For an unknown compound, a rapid preliminary determination is advisable to establish an approximate melting point. Heat the sample at a rate of 10-20 °C/min.[4]

-

Allow the apparatus to cool.

-

For an accurate measurement, use a fresh sample and set the starting temperature to approximately 20 °C below the estimated melting point.[7]

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute near the expected melting point.[8]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]

-

A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination.[8] A sharp melting range (typically within 1-2 °C) is a strong indicator of high purity.[5]

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profiling: A Key Parameter for Drug Development

Solubility is a critical physicochemical parameter, particularly in drug development, as it directly influences bioavailability.[9] Both kinetic and thermodynamic solubility are important to assess.[9]

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound.[9][10]

-

Preparation of Solutions:

-

Assay Procedure:

-

In a microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into each well.[10]

-

Add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[10]

-

Measure the light scattering of each well using a nephelometer.[10][11] An increase in light scattering indicates the precipitation of the compound.

-

This method determines the equilibrium solubility, which is the true thermodynamic solubility of the most stable solid form.[12]

-

Sample Preparation:

-

Add an excess amount of solid 2-Ethoxy-4-formylphenyl 2-chlorobenzoate to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[12]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

-

Sample Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the solid from the supernatant by centrifugation followed by filtration through a low-binding filter.[12]

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The kinetic assay provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is relevant to in vivo dissolution.[9] The shake-flask method, while more time-consuming, provides the gold-standard thermodynamic solubility, which is essential for understanding the fundamental physicochemical properties of the compound.[12]

Caption: Comparative Workflow for Solubility Determination.

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15]

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed for unambiguous assignment of all proton and carbon signals.[15]

-

-

¹H NMR:

-

An aldehyde proton signal is expected to be the most downfield, likely above δ 9.5 ppm.[17][18]

-

The aromatic region (δ 7.0-8.5 ppm) will show complex splitting patterns corresponding to the two substituted phenyl rings.

-

An ethoxy group will be evident from a quartet (CH₂) and a triplet (CH₃) in the upfield region (approximately δ 4.2 and 1.4 ppm, respectively).

-

-

¹³C NMR:

-

Two carbonyl carbon signals are expected: one for the aldehyde (~190 ppm) and one for the ester (~165 ppm).[17]

-

Aromatic carbon signals will appear in the range of δ 110-160 ppm.

-

The ethoxy group carbons will be observed around δ 64 (CH₂) and 15 (CH₃) ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19]

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are expected in the carbonyl region.[17]

-

Aldehyde C-H Stretching: Look for two characteristic weak to medium bands around 2750 cm⁻¹ and 2850 cm⁻¹.[20][21]

-

C-O Stretching: Strong bands corresponding to the ester C-O stretches will be present in the 1000-1300 cm⁻¹ region.[20][22]

-

Aromatic C=C Stretching: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure based on fragmentation patterns.[16]

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Molecular Ion: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 305.7 and potentially the sodium adduct [M+Na]⁺ at m/z 327.7. The characteristic isotopic pattern of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) will be a key diagnostic feature.[16]

-

Fragmentation: Common fragmentation pathways for benzoyl derivatives include the formation of the benzoyl cation (m/z 139/141 for the chlorobenzoyl fragment) and subsequent loss of CO to give the chlorophenyl cation (m/z 111/113).[23]

Caption: Overview of Spectroscopic Characterization Techniques.

Conclusion

The comprehensive characterization of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate requires a systematic application of well-established analytical techniques. This guide provides the necessary experimental frameworks and theoretical underpinnings for researchers to determine its key physical properties, including melting point and solubility, and to confirm its chemical structure through spectroscopic analysis. By adhering to these detailed protocols, scientists can generate high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic compounds.

References

-

Measuring the Melting Point - Westlab. (2023, May 8). Retrieved from [Link]

-

Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from [Link]

-

Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

-

Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022, September 9). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate | 444110-64-9 - MilliporeSigma. (n.d.). Retrieved from [Link]

-

Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation - MPG.PuRe. (n.d.). Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed. (2015, October 23). Retrieved from [Link]

-

Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (n.d.). Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved from [Link]

-

2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate | C16H12Cl2O4 - PubChem. (n.d.). Retrieved from [Link]

-

High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. (n.d.). Retrieved from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

-

How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Retrieved from [Link]

-

Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy | Journal of Natural Products - ACS Publications. (2014, June 4). Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Retrieved from [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved from [Link]

-

Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach - Teachy.ai. (n.d.). Retrieved from [Link]

-

Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. (2023, March 2). Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

d70a33959c9e07bdb6f43300.docx - Research Square. (n.d.). Retrieved from [Link]

-

Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate | 444110-64-9 [sigmaaldrich.com]

- 3. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate | 444110-64-9 [sigmaaldrich.com]

- 4. thinksrs.com [thinksrs.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. rheolution.com [rheolution.com]

- 12. raytor.com [raytor.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 22. instanano.com [instanano.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Solubility Optimization of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate: A Comprehensive Technical Guide

Executive Summary

The compound 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS: 381674-61-9) is a highly lipophilic synthetic intermediate and model active pharmaceutical ingredient (API). Characterized by an ester linkage, an aldehyde functional group, and a chloro-substituted aromatic ring, this molecule presents classic challenges associated with poor aqueous solubility.

This whitepaper provides an in-depth, self-validating framework for determining, modeling, and optimizing the solubility profile of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate. By bridging computational predictions with rigorous empirical protocols, this guide serves as a definitive resource for researchers and formulation scientists navigating the complexities of highly lipophilic, ester-containing compounds.

Physicochemical Foundations & Predictive Modeling

To design an effective solubility determination protocol, we must first deconstruct the molecule's physicochemical properties. The compound's high lipophilicity and low polar surface area dictate its behavior in aqueous environments.

According to the principles established by [1], a calculated LogP near 4.0 strongly correlates with poor aqueous solubility and high lipid affinity. Furthermore, under the Biopharmaceutics Classification System (BCS) proposed by[2], this compound exhibits hallmark Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) characteristics, depending on its in vivo efflux profile.

Table 1: Physicochemical Properties of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

| Parameter | Value | Mechanistic Implication |

| CAS Number | 381674-61-9 | Unique chemical identifier[3]. |

| Molecular Formula | C16H13ClO4 | Indicates a high carbon-to-heteroatom ratio. |

| Molecular Weight | 304.73 g/mol | Favorable for passive diffusion (< 500 Da). |

| LogP (Predicted) | ~4.0 | High lipophilicity; drives partitioning into lipid phases[3]. |

| TPSA | 52.6 Ų | Low polar surface area; limits hydrogen bonding with water[3]. |

| Melting Point | 83 - 84 °C | Relatively low crystal lattice energy; favorable for amorphous solid dispersions[3]. |

Experimental Workflows for Solubility Determination

A critical error in early-stage drug development is relying solely on kinetic solubility (solvent-shift methods). For a compound like 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, kinetic precipitation often yields metastable supersaturated states that do not reflect true equilibrium. Therefore, we must employ a Thermodynamic Shake-Flask Method , pioneered and validated by experts such as [4].

The Self-Validating Protocol: Shake-Flask coupled with RP-HPLC-UV

This protocol is designed as a self-validating system. The inclusion of a stability-indicating HPLC method ensures that any measured "solubility" is not artificially inflated by the degradation of the ester bond into 2-chlorobenzoic acid and 3-ethoxy-4-hydroxybenzaldehyde.

Step 1: Preparation of Biorelevant Media

-

Action: Prepare standard aqueous buffers (pH 1.2, 4.5, 6.8) and biorelevant media (FaSSIF and FeSSIF).

-

Causality: While the compound lacks highly ionizable groups (rendering its solubility relatively pH-independent), evaluating it in FaSSIF/FeSSIF is critical. The bile salts and lecithin in these media form mixed micelles, which can significantly solubilize lipophilic molecules (LogP ~4.0).

Step 2: Solid Dispensing and Equilibration

-

Action: Add excess solid compound (approx. 5 mg) to 1 mL of each medium in sealed glass vials. Incubate at 37°C with continuous end-over-end rotation at 50 rpm for 48 hours.

-

Causality: A 48-hour window ensures thermodynamic equilibrium is reached. Glass vials are mandatory; lipophilic compounds will adsorb onto the walls of standard polypropylene microcentrifuge tubes, skewing mass balance.

Step 3: Phase Separation via Ultracentrifugation

-

Action: Centrifuge the suspensions at 15,000 rpm (approx. 21,000 × g) for 15 minutes at 37°C. Carefully extract the supernatant.

-

Causality: Do not use syringe filters (e.g., PTFE or Nylon). Compounds with a LogP > 3.5 exhibit severe non-specific binding to filter membranes. Ultracentrifugation pellets the undissolved solid without introducing a high-surface-area binding matrix, preserving data integrity.

Step 4: Quantification and Mass Balance Validation

-

Action: Dilute the supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via RP-HPLC-UV at 254 nm.

-

Causality: The aromatic chromophores provide excellent UV sensitivity. The chromatogram must be checked for secondary peaks (hydrolysis products). If degradation exceeds 5%, the solubility value is flagged, and kinetic extrapolation back to T=0 must be applied.

Thermodynamic Solubility Determination Workflow for Lipophilic Compounds

Empirical Data & Solubilization Strategies

Based on its structural descriptors, the solubility of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is highly solvent-dependent. Table 2 outlines the expected solubility ranges derived from predictive modeling and structural analogs.

Table 2: Modeled Solubility Profile Across Solvents

| Solvent / Medium | Modeled Solubility Range | Mechanism of Solubilization |

| Aqueous Buffer (pH 1.2 - 7.4) | < 10 µg/mL | Poor cavity formation in water; lack of ionization. |

| FaSSIF (Fasted State) | 20 - 50 µg/mL | Moderate enhancement via incorporation into bile salt micelles. |

| FeSSIF (Fed State) | 50 - 150 µg/mL | Significant enhancement due to higher lipid/micelle concentration. |

| Ethanol | > 50 mg/mL | Disruption of crystal lattice by organic solvent; dielectric matching. |

| PEG 400 | > 100 mg/mL | Strong cosolvent effect; hydrogen bonding with the formyl group. |

Strategic Formulation Pathways

Because the aqueous solubility falls below the typical therapeutic threshold (< 10 µg/mL), advanced formulation strategies are required for downstream applications:

-

Amorphous Solid Dispersions (ASDs): The relatively low melting point (83 - 84 °C) makes this compound an excellent candidate for Hot Melt Extrusion (HME). By dispersing the drug in a polymer matrix (e.g., Copovidone), the crystal lattice energy is bypassed, yielding a higher apparent solubility.

-

Lipid-Based Formulations (SEDDS): Given its LogP of 4.0, the compound is highly soluble in lipidic excipients. Self-Emulsifying Drug Delivery Systems (SEDDS) utilizing a mixture of oils, surfactants, and cosolvents (like PEG 400) can maintain the drug in a solubilized state upon aqueous dilution.

Solubilization Strategy Decision Tree based on Physicochemical Properties

Conclusion

Establishing the solubility profile of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate requires moving beyond simple solvent-shift assays. By employing a rigorously validated thermodynamic shake-flask method—coupled with ultracentrifugation to prevent filter adsorption and HPLC-UV to monitor ester stability—researchers can generate highly accurate, actionable data. These foundational metrics directly inform the selection of advanced formulation strategies, ensuring that the compound's inherent lipophilicity is leveraged rather than acting as a developmental bottleneck.

References

- Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351.[URL: https://www.ingentaconnect.com/content/benth/ctmc/2001/00000001/00000004/art00003]

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420.[URL: https://link.springer.com/article/10.1023/a:1016212804288]

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[URL: https://www.sciencedirect.com/science/article/pii/S0169409X00001290]

Sources

- 1. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

- 2. - MedCrave online [medcraveonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Physicochemical Profiling (Solubility, Permeability and Charge St...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Potential as a Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, a chemical entity not extensively documented in publicly available literature. In the absence of a formal discovery history, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the rationale for its synthesis, a detailed experimental protocol based on established chemical principles, its characterization, and explores its potential as a versatile scaffold in the synthesis of novel bioactive molecules.

Introduction: A Molecule of Latent Potential

The history of drug discovery is replete with examples of novel molecular scaffolds paving the way for new therapeutic agents. While 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS No. 381674-61-9) does not have a documented history of its own, its constituent parts—a substituted phenolic aldehyde and a chlorinated benzoic acid derivative—are present in a wide array of biologically active compounds. The formylphenyl benzoate scaffold, for instance, is a precursor for various heterocyclic compounds with applications as pesticidal and antimicrobial agents.[1] Furthermore, substituted phenyl benzoates have been investigated for their potential as anticancer agents.[2][3]

The presence of three key functional groups—an ether, an aldehyde, and an ester with a chlorinated aromatic ring—makes 2-Ethoxy-4-formylphenyl 2-chlorobenzoate a molecule of significant interest for synthetic chemists. The aldehyde group, in particular, offers a reactive handle for the construction of more complex molecules, such as hydrazones, which are a known class of bioactive compounds. A search of chemical screening libraries reveals the existence of a more complex derivative, 2-ethoxy-4-({2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl)phenyl 2-chlorobenzoate, indicating that this core structure is being utilized in the generation of diverse molecular libraries for high-throughput screening.[4]

This guide, therefore, proposes the synthesis and characterization of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate as a foundational step for further exploration into its potential applications in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is presented in the table below.

| Property | Value | Source |

| CAS Number | 381674-61-9 | [5] |

| Molecular Formula | C₁₆H₁₃ClO₄ | [5] |

| Molecular Weight | 304.726 g/mol | [5] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents | - |

Proposed Synthesis: A Modern Approach to a Classic Reaction

The synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate can be logically achieved through the esterification of 2-ethoxy-4-formylphenol with 2-chlorobenzoyl chloride. This reaction is a variation of the well-established Schotten-Baumann reaction, which is a reliable method for the synthesis of esters from phenols and acid chlorides in the presence of a base.

Step 1: Synthesis of the Precursor - 2-Ethoxy-4-formylphenol

The synthesis of the phenolic precursor, 2-ethoxy-4-formylphenol, can be approached through several established routes. One common method is the formylation of 2-ethoxyphenol.

Step 2: Synthesis of the Acylating Agent - 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a commercially available reagent. However, for completeness, a common laboratory synthesis involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Esterification to Yield 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

The final step involves the base-catalyzed esterification of 2-ethoxy-4-formylphenol with 2-chlorobenzoyl chloride. The choice of base and solvent is critical to ensure a high yield and purity of the final product. A common and effective method is the use of a mild inorganic base like potassium carbonate in an aprotic solvent such as acetone or acetonitrile.

Experimental Workflow: Synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

Caption: A generalized workflow for the synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.

Detailed Experimental Protocol

Materials:

-

2-Ethoxy-4-formylphenol (1 equivalent)

-

2-Chlorobenzoyl chloride (1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxy-4-formylphenol (1 eq.) and anhydrous acetone.

-

Add anhydrous potassium carbonate (2 eq.) to the solution and stir the mixture at room temperature for 15 minutes.

-

Slowly add 2-chlorobenzoyl chloride (1.1 eq.) to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.

Characterization and Spectroscopic Data

The synthesized 2-Ethoxy-4-formylphenyl 2-chlorobenzoate should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (in the range of 7-8 ppm), and the aldehyde proton (a singlet around 10 ppm). |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, the aldehyde carbonyl carbon, and the ester carbonyl carbon. |

| FTIR | Characteristic absorption bands for the C=O stretch of the aldehyde and the ester, C-O stretching vibrations, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom. |

Potential Applications and Future Directions

The true value of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate lies in its potential as a versatile intermediate for the synthesis of a diverse range of more complex molecules. The aldehyde functionality serves as a key reaction site for the introduction of various pharmacophores.

Derivatization Pathway: Accessing Novel Chemical Space

Caption: Potential derivatization pathways for 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.

The synthesis of hydrazone derivatives, as suggested by the existence of a related screening compound[4], is a particularly promising avenue. Hydrazones are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Furthermore, the formyl group can participate in various condensation reactions to form a plethora of heterocyclic systems, which are privileged structures in medicinal chemistry. The phenyl benzoate core itself may contribute to the biological activity of these derivatives, potentially acting as a placeholder in binding pockets of enzymes or receptors.

Conclusion

While the discovery and history of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate are not documented, this technical guide provides a scientifically grounded rationale for its synthesis and exploration. By presenting a detailed synthesis protocol and outlining its potential for derivatization, this document serves as a valuable resource for researchers aiming to expand the chemical space for drug discovery. The unique combination of functional groups within this molecule makes it a promising scaffold for the development of novel compounds with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted.

References

-

Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies. PMC. [Link]

-

ResearchGate. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]

- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.

- Google Patents. (12) United States Patent (10)

-

Paperpile. Journal of the American Chemical Society citation style. [Link]

-

CAS. CAS References. [Link]

-

PubMed. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]

-

ResearchGate. (PDF) Synthesis of 2-phenyl-4H-benzo[d][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

-

ResearchGate. (PDF) Authorship, Citation, and Publication Characteristics Across 130 Years of the Journal of the American Chemical Society. [Link]

-

MDPI. Reference List and Citations Style Guide for MDPI Journals. [Link]

-

Taylor & Francis Online. CAS Registry Numbers – Knowledge and References. [Link]

- Google Patents. (12)

-

USPTO. Application Data. [Link]

-

PubChem. 2-Ethoxy-4-hydroxybenzaldehyde. [Link]

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. https://patents.google.

-

Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

- 1. Pesticidal efficacy of some innovative phenyl benzoate-based heterocycles against Tetranychus urticae (Koch) and Spodoptera littoralis (Boisd.): biochemical aspects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound 2-ethoxy-4-({2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl)phenyl... [chemdiv.com]

- 5. Page loading... [wap.guidechem.com]

2-Ethoxy-4-formylphenyl 2-chlorobenzoate: A Comprehensive Technical Guide on Synthesis, Nomenclature, and Application in Drug Discovery

Executive Summary

In the realm of modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for synthesizing complex, targeted pharmacophores. 2-Ethoxy-4-formylphenyl 2-chlorobenzoate (CAS: 381674-61-9)[1] is a highly versatile intermediate characterized by an electrophilic formyl group and a lipophilic ortho-chlorobenzoate ester linkage. This whitepaper provides an in-depth technical analysis of its structural nomenclature, self-validating synthetic protocols, and downstream applications for researchers and pharmaceutical scientists.

Structural Chemistry & IUPAC Nomenclature

Understanding the precise nomenclature of this compound is essential for predicting its reactivity and steric behavior. The IUPAC name, 2-ethoxy-4-formylphenyl 2-chlorobenzoate , is deconstructed into two primary structural moieties:

-

The Aryl Moiety (2-Ethoxy-4-formylphenyl): Derived from the parent phenol, ethyl vanillin (systematically named 3-ethoxy-4-hydroxybenzaldehyde). When forming an ester, the carbon on the benzene ring attached to the phenolic oxygen is designated as C1. Consequently, the ethoxy group (-OCH₂CH₃) resides at the C2 position, and the formyl group (-CHO) sits at the C4 position.

-

The Acyl Moiety (2-Chlorobenzoate): Derived from ortho-chlorobenzoic acid. The presence of the chlorine atom at the ortho position induces significant steric bulk and electron-withdrawing inductive effects, which stabilize the ester linkage against premature enzymatic hydrolysis in vivo.

Quantitative Physicochemical Properties

The following data summarizes the key physicochemical metrics relevant to its handling and pharmacokinetic profiling[1]:

| Property | Value | Clinical / Synthetic Relevance |

| CAS Registry Number | 381674-61-9 | Unique identifier for procurement and literature search. |

| Molecular Formula | C₁₆H₁₃ClO₄ | Defines exact mass and isotopic distribution. |

| Molecular Weight | 304.73 g/mol | Favorable for Lipinski's Rule of Five (MW < 500). |

| Melting Point | 83 – 84 °C (Hexane) | Indicates high crystalline purity; useful for quality control. |

| LogP (Predicted) | ~4.0 | High lipophilicity; excellent for passive cellular permeability. |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Optimal for membrane penetration (TPSA < 140 Ų). |

Synthetic Methodology: Nucleophilic Acyl Substitution

Causality & Mechanistic Logic

The direct esterification of ethyl vanillin with 2-chlorobenzoyl chloride is notoriously sluggish. The ortho-ethoxy group on the phenol creates severe steric hindrance, blocking the trajectory of the incoming acyl electrophile. To overcome this activation barrier, a modified Steglich-type acylation[2] utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is strictly required[3].

DMAP is a "super-nucleophile" that attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate[4]. This intermediate acts as an exceptional leaving group, allowing the sterically hindered phenol to attack the carbonyl carbon efficiently. Triethylamine (TEA) is employed concurrently as an acid scavenger to neutralize the HCl byproduct, thereby preventing the acid-catalyzed degradation of the sensitive formyl group[2].

Fig 1. DMAP-catalyzed nucleophilic acyl substitution workflow.

Self-Validating Experimental Protocol

Note: Conduct all steps in a well-ventilated fume hood under an inert argon atmosphere.

-

Substrate Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl vanillin in 50 mL of anhydrous dichloromethane (DCM).

-

Catalyst & Base Addition: Add 12.0 mmol of TEA and 0.5 mmol (5 mol%) of DMAP to the solution. Stir for 10 minutes at room temperature to ensure homogenization. Causality: The slight excess of TEA ensures complete neutralization of the theoretical HCl yield.

-

Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add 11.0 mmol of 2-chlorobenzoyl chloride dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the N-acylpyridinium salt, preventing thermal degradation.

-

Reaction Monitoring: Remove the ice bath and stir at room temperature for 3 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate mobile phase. The disappearance of the lower-Rf phenol spot confirms completion.

-

Quenching & Osmotic Balancing: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash sequentially with 1M HCl (30 mL) to remove residual DMAP/TEA, distilled water (30 mL), and brine (30 mL) to pull residual water from the organic phase.

-

Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from boiling hexane. Filter and dry under a vacuum to yield pure white crystals. Validate success by confirming the melting point matches the 83–84 °C benchmark[1].

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic techniques. The dual-functional nature of the molecule provides distinct spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~9.9 ppm confirms the intact aldehyde (formyl) proton. The ethoxy group will present a distinct quartet at ~4.1 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃). The aromatic region (~7.2 to 8.1 ppm) will integrate for 7 protons, representing the combined signals of the vanillin core and the 2-chlorobenzoate ring.

-

FT-IR (KBr Pellet): The spectrum will exhibit two distinct carbonyl (C=O) stretching frequencies: a high-frequency stretch at ~1740 cm⁻¹ corresponding to the ester linkage, and a lower-frequency stretch at ~1695 cm⁻¹ corresponding to the conjugated aldehyde.

Pharmacological & Industrial Relevance

In drug development, 2-ethoxy-4-formylphenyl 2-chlorobenzoate is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly privileged, bifunctional scaffold.

The ortho-chlorobenzoate ester acts as a lipophilic anchor that can enhance the bioavailability of the molecule, while the reactive formyl group serves as an electrophilic "hook." Researchers frequently condense this formyl group with primary amines or hydrazines to synthesize Schiff bases (imines) and hydrazones . These downstream derivatives are extensively screened in bioassays for potent antimicrobial, antifungal, and COX-2 inhibitory (anti-inflammatory) activities.

Fig 2. Bifunctional utility of the core in drug discovery pathways.

References

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Retrieved from[Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal Named Reactions. Retrieved from[Link]

-

National Institutes of Health (NIH) PMC. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences. Retrieved from[Link]

Sources

Introduction: Establishing a Reliable Supply Chain for a Key Pharmaceutical Intermediate

An In-depth Technical Guide to Sourcing and Synthesizing 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

2-Ethoxy-4-formylphenyl 2-chlorobenzoate is a critical chemical intermediate, primarily recognized for its role in the synthesis of Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The integrity and efficiency of the Febuxostat manufacturing process are directly dependent on the quality and consistent availability of its precursors. This guide provides a comprehensive analysis of the strategic sourcing and synthesis of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate, designed for researchers, chemists, and drug development professionals. We will explore the retrosynthesis of the target molecule, delve into the procurement and synthesis of its core starting materials, and provide a validated experimental protocol for their final condensation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The most logical and industrially practiced approach to synthesizing 2-Ethoxy-4-formylphenyl 2-chlorobenzoate is through esterification. This involves the formation of an ester linkage between a phenolic alcohol and an acyl chloride. The retrosynthetic disconnection of the target molecule reveals two primary starting materials: 2-Ethoxy-4-hydroxybenzaldehyde and 2-Chlorobenzoyl chloride .

Caption: Retrosynthetic analysis of the target ester.

Sourcing and Synthesis of Starting Material 1: 2-Ethoxy-4-hydroxybenzaldehyde

Chemical Profile:

-

IUPAC Name: 2-ethoxy-4-hydroxybenzaldehyde

-

CAS Number: 83072-44-0[3]

-

Molecular Formula: C₉H₁₀O₃[3]

-

Molecular Weight: 166.17 g/mol [3]

Commercial Sourcing

2-Ethoxy-4-hydroxybenzaldehyde is available from several fine chemical suppliers. However, for large-scale manufacturing or to mitigate supply chain risks, an in-house synthesis strategy is often preferable. When sourcing commercially, it is critical to obtain a certificate of analysis to verify purity and identify any potential process-related impurities.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥97% | Available in various research quantities. |

| TCI Chemicals | >98% (GC) | Offers a range of pack sizes suitable for lab-scale synthesis. |

| Combi-Blocks | 95-98% | Specializes in building blocks for drug discovery. |

Synthetic Route: Selective Ethoxylation

The most common laboratory and industrial synthesis involves the selective ethoxylation of 2,4-dihydroxybenzaldehyde. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This difference in reactivity allows for selective alkylation at the 4-position under controlled conditions.

Causality of Experimental Choice: Using a mild base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) is crucial.[4] Stronger bases, such as sodium hydride (NaH) or sodium hydroxide (NaOH), can deprotonate both hydroxyl groups, leading to the formation of the undesired 2,4-diethoxybenzaldehyde byproduct. Acetonitrile or DMF are preferred solvents as they are polar and aprotic, effectively solvating the phenoxide intermediate without interfering with the nucleophilic attack.

Caption: Synthetic pathway for 2-Ethoxy-4-hydroxybenzaldehyde.

Sourcing and Synthesis of Starting Material 2: 2-Chlorobenzoyl chloride

Chemical Profile:

-

IUPAC Name: 2-Chlorobenzoyl chloride

-

CAS Number: 609-65-4[5]

-

Molecular Formula: C₇H₄Cl₂O[5]

-

Molecular Weight: 175.01 g/mol [5]

Commercial Sourcing

2-Chlorobenzoyl chloride is a widely available and relatively inexpensive commodity chemical. It is a key building block in pharmaceuticals and agrochemicals.[6] Due to its reactivity and corrosive nature, it is classified as a dangerous good for transport and requires careful handling.[5]

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥98.0% (GC)[7] | Available in various grades and quantities. |

| Thermo Scientific | 98%[8] | Packaged under the Acros Organics brand. |

| TCI America | >98.0% (GC) | High-purity grade suitable for synthesis. |

| Bromchem Laboratories | Manufacturer | Industrial-scale supplier.[6] |

Synthetic Route: Chlorination of 2-Chlorobenzoic Acid

The most direct and common method for preparing 2-chlorobenzoyl chloride is by treating 2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[9]

Causality of Experimental Choice: Thionyl chloride is often the reagent of choice for scale-up operations due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[10] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[11]

Experimental Protocol: Synthesis of 2-Chlorobenzoyl chloride [9]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 2-chlorobenzoic acid (1.0 equivalent) in an inert solvent like toluene.

-

Reagent Addition: Add a catalytic amount of anhydrous DMF (e.g., a few drops). Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure to yield the crude 2-chlorobenzoyl chloride, which is often pure enough for the next step or can be further purified by vacuum distillation.

Final Synthesis: Esterification to Yield 2-Ethoxy-4-formylphenyl 2-chlorobenzoate

The final step is a nucleophilic acyl substitution reaction, where the hydroxyl group of 2-ethoxy-4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.